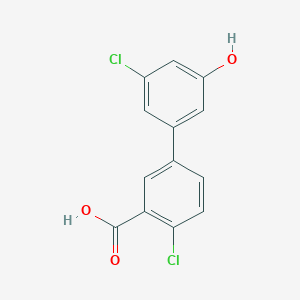
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (2C4C5MCPP) is a chemical compound that has been used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 108-110°C and a boiling point of 253-255°C. It is soluble in water, ethanol, and ether. 2C4C5MCPP has been used in the synthesis of several organic compounds and as a reagent in various reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been used in various scientific research applications, such as in the synthesis of organic compounds and as a reagent in various reactions. It has been used in the synthesis of novel heterocyclic compounds, including benzimidazoles, thiophenes, and quinolines. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. Additionally, it has been used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is a reagent used in various reactions. It acts as an electron-withdrawing group, increasing the electrophilicity of the substrate. This allows for the formation of a covalent bond between the reagent and the substrate, resulting in the formation of a new product.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is a chemical compound that has not been studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is a useful reagent in various laboratory experiments. Its advantages include its low cost and its availability in a variety of purities. It is also relatively easy to handle and store. However, there are some limitations to its use. It is toxic and should be handled with caution. Additionally, it is not very soluble in water, so it is not suitable for use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% in scientific research. It could be used in the synthesis of a variety of organic compounds, such as heterocyclic compounds and biologically active compounds. Additionally, it could be used in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it could be used as a reagent in various reactions, such as Diels-Alder reactions, Michael additions, and cyclization reactions. Finally, it could be used as a catalyst in various reactions, such as hydrogenation and oxidation reactions.
Synthesemethoden
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized from the reaction of 2-chloro-4-methoxycarbonylphenol (2C4MCP) and 2-chloro-5-methoxycarbonylphenol (2C5MCP). The reaction is carried out in a mixture of acetic acid and acetic anhydride at a temperature of 70-80°C. The reaction is complete when the reaction mixture turns yellow. The product is then filtered and washed with water to remove any excess reactants. The product is then dried and recrystallized from ethanol to obtain the desired purity.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(3-chloro-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(16)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKDACIFJVWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686170 |
Source


|
| Record name | Methyl 3',6-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261928-96-4 |
Source


|
| Record name | Methyl 3',6-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)

